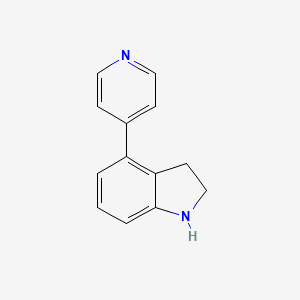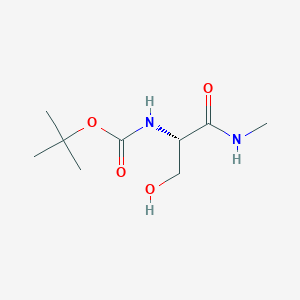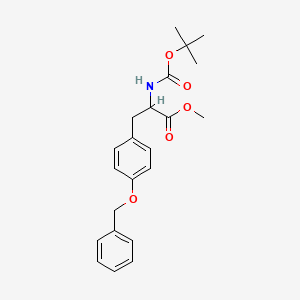
2-Amino-6-chloro-4-phenylaminopyrimidine
概要
説明
2-Amino-6-chloro-4-phenylaminopyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3
作用機序
Target of Action
Pyrimidine derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels .
Mode of Action
It’s known that pyrimidine derivatives can act as nucleophiles, attacking electrophilic sites on target molecules . This interaction can lead to changes in the target’s structure and function, potentially altering cellular processes.
Biochemical Pathways
Pyrimidine derivatives are known to play roles in various biochemical pathways, including those involved in nucleotide synthesis and metabolism .
Pharmacokinetics
The molecular weight of the compound is 22066 , which is within the range generally considered favorable for oral bioavailability.
Result of Action
Pyrimidine derivatives are known to have various pharmacological effects, including antibacterial, antiviral, and anti-inflammatory activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-chloro-4-phenylaminopyrimidine typically involves the reaction of 2-amino-4,6-dichloropyrimidine with aniline under basic conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the chlorine atom at position 4 is replaced by the phenylamino group. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.
化学反応の分析
Types of Reactions
2-Amino-6-chloro-4-phenylaminopyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 6 can be substituted by other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Oxidation and Reduction: The amino group at position 2 can be oxidized to form nitro derivatives or reduced to form amine derivatives.
Coupling Reactions: The phenylamino group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base like potassium carbonate or sodium hydride in solvents such as DMF or dimethyl sulfoxide (DMSO).
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions include various substituted pyrimidines, which can be further functionalized for specific applications in medicinal chemistry .
科学的研究の応用
2-Amino-6-chloro-4-phenylaminopyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting cancer and inflammatory diseases.
Biological Research: The compound is studied for its potential as an inhibitor of various enzymes and receptors involved in disease pathways.
Industrial Applications: It is used in the development of agrochemicals and materials science for its unique chemical properties.
類似化合物との比較
Similar Compounds
2-Amino-4,6-dichloropyrimidine: A precursor in the synthesis of 2-Amino-6-chloro-4-phenylaminopyrimidine.
2-Amino-4-phenylaminopyrimidine: Lacks the chlorine atom at position 6.
6-Chloro-4-phenylaminopyrimidine: Lacks the amino group at position 2.
Uniqueness
This compound is unique due to the presence of both the amino and phenylamino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile intermediate in the synthesis of various bioactive compounds.
特性
IUPAC Name |
6-chloro-4-N-phenylpyrimidine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4/c11-8-6-9(15-10(12)14-8)13-7-4-2-1-3-5-7/h1-6H,(H3,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWJSOYGVBODASE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC(=NC(=N2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-3-[4-(Benzyloxy)phenyl]-1-(2-methoxyphenyl)prop-2-en-1-one](/img/structure/B3166051.png)





![7-Chloro-3-[2-hydroxy-2-(4-methoxyphenyl)ethenyl]-1H-quinoxalin-2-one](/img/structure/B3166082.png)





![1-(4-Methoxyphenyl)-1H-pyrazolo[4,3-c]quinolin-7-ol](/img/structure/B3166137.png)

